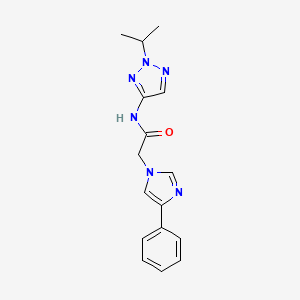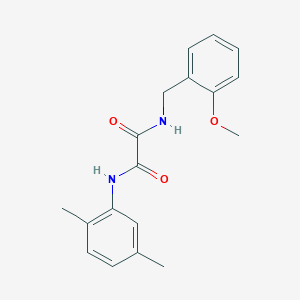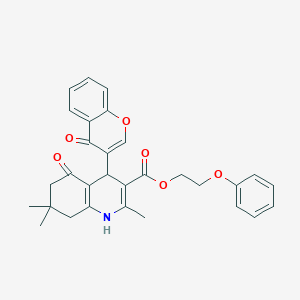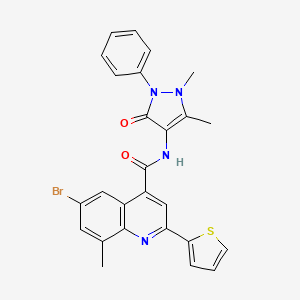
N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide, also known as ITA, is a small molecule that has been extensively studied for its potential use in scientific research. ITA is a triazole-based compound that has been shown to have a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a potential candidate for drug development. N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide is also relatively easy to synthesize, which makes it a cost-effective compound for research. However, there are also limitations to using N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide in lab experiments. N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has low solubility in water, which can make it difficult to work with in certain experiments. In addition, N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has not been extensively studied in vivo, which limits its potential for clinical applications.
Orientations Futures
There are several future directions for N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide research. One potential direction is to further investigate the mechanism of action of N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide. Understanding how N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide inhibits certain enzymes and signaling pathways could lead to the development of more targeted therapies for inflammatory diseases and cancer. Another potential direction is to investigate the potential of N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide as a treatment for bacterial infections. Finally, future research could focus on developing more water-soluble derivatives of N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide, which could make it a more versatile compound for lab experiments.
Méthodes De Synthèse
N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide can be synthesized via a multistep process that involves the reaction of 2-bromoacetophenone with sodium azide to form 2-azidoacetophenone. The resulting compound is then reacted with 2-isopropyl-2H-1,2,3-triazole in the presence of copper (I) iodide to form the triazole ring. The final step involves the reaction of the triazole compound with 4-phenyl-1H-imidazole-1-yl-acetic acid to form N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide.
Applications De Recherche Scientifique
N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has also been shown to have anticancer properties, making it a potential candidate for cancer therapy. In addition, N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has been shown to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
2-(4-phenylimidazol-1-yl)-N-(2-propan-2-yltriazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-12(2)22-18-8-15(20-22)19-16(23)10-21-9-14(17-11-21)13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMLVGWDNNLBHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1N=CC(=N1)NC(=O)CN2C=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5196317.png)


![N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5196333.png)

![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5196344.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5196351.png)
![2-[(1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl)oxy]acetohydrazide](/img/structure/B5196367.png)
![4,4,6,6-tetramethyl-3a,4,6,7-tetrahydro-2H-imidazo[4,5-c]pyridine-3,5-diol 1-oxide](/img/structure/B5196369.png)

![N-[2-(4-chlorophenyl)-1-(1-piperazinylcarbonyl)vinyl]acetamide](/img/structure/B5196382.png)

![N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5196409.png)